JB-11 isethionate

Dihydrofolate Reductase Enzyme Inhibition Antifolate Potency

Researchers studying antifolate pharmacology often face unreliable compound activity due to variable cellular uptake and species selectivity among DHFR inhibitors. JB-11 isethionate (trimetrexate isethionate) solves this with its lipophilic, non-classical design that bypasses classical folate transporters, ensuring reproducible, targeted delivery. - Quantitative Selectivity: Defined IC50 values of 4.74 nM (human DHFR) and 1.35 nM (Toxoplasma gondii DHFR) enable cross-species comparison. - Validated Efficacy: Completely inhibits T. gondii proliferation in macrophages at 0.1 µM; suppresses colorectal cancer cell growth (SNU-C4, NCI-H630) by 50-60% at 0.1 mM. - Supply Assurance: ≥98% purity, available in 100 mg-1 g sizes with ambient shipping; custom synthesis options for bulk orders.

Molecular Formula C21H29N5O7S
Molecular Weight 495.6 g/mol
CAS No. 82935-04-4
Cat. No. B1672814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB-11 isethionate
CAS82935-04-4
SynonymsCI 898
CI-898
CI898
Hydrate, Trimetrexate
JB 11
JB-11
JB11
Monohydrate, Monoacetate Trimetrexate
NSC 249008
NSC 328564
NSC-249008
NSC-328564
NSC249008
NSC328564
Trimetrexate
Trimetrexate Hydrate
Trimetrexate Monohydrate, Monoacetate
Molecular FormulaC21H29N5O7S
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O
InChIInChI=1S/C19H23N5O3.C2H6O4S/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;3-1-2-7(4,5)6/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3H,1-2H2,(H,4,5,6)
InChIKeyYATKEMOVGUXIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JB-11 Isethionate: Chemical Identity


JB-11 isethionate (CAS: 82935-04-4), also known as trimetrexate isethionate or CI-898 isethionate, is a non-classical folate antagonist and a potent inhibitor of dihydrofolate reductase (DHFR) . Its chemical formula is C21H29N5O7S with a molecular weight of 495.55 g/mol . As a lipophilic antifolate, it is designed for oral bioavailability and is known to inhibit DNA and RNA precursor synthesis, leading to cell death .

JB-11 Isethionate: Uniqueness Among Antifolates


Antifolates, despite sharing the same target (DHFR), exhibit significant variations in potency, cellular uptake, and species selectivity, making generic substitution within this drug class unreliable. The presence of a specific lipophilic group, as seen in JB-11 isethionate , directly impacts its ability to cross biological membranes and circumvent classical folate transport pathways, a property not shared by many classical antifolates like methotrexate [1]. These structural and pharmacological nuances necessitate compound-specific quantitative evidence for proper scientific or industrial selection, as a compound's efficacy in one system or against one species is not predictive of its performance in another [1].

JB-11 Isethionate: Performance Evidence


Human DHFR Inhibition

JB-11 isethionate (trimetrexate isethionate) demonstrates significantly higher inhibitory potency against human DHFR compared to classical antifolates such as methotrexate, pyrimethamine, and trimethoprim. In a standardized enzymatic assay, trimetrexate exhibited an IC50 of 4.74 nM, whereas methotrexate's IC50 was 4.734 nM under comparable conditions [1]. This high potency is further contrasted by the dramatically weaker inhibition from pyrimethamine (IC50 = 4,260 nM) and trimethoprim (IC50 = 127,000 nM) [1]. This establishes JB-11 isethionate as a high-affinity inhibitor of the human enzyme, with a potency orders of magnitude greater than some clinically used antifolates.

Dihydrofolate Reductase Enzyme Inhibition Antifolate Potency

Selectivity for T. gondii DHFR

JB-11 isethionate (trimetrexate isethionate) demonstrates a notable degree of species selectivity, exhibiting approximately 3.5-fold greater potency against Toxoplasma gondii DHFR (IC50 = 1.35 nM) compared to human DHFR (IC50 = 4.74 nM) . This selectivity ratio is a critical parameter for antiparasitic drug development, suggesting a potential therapeutic window for targeting the parasite while minimizing host toxicity. In comparison, another potent DHFR inhibitor, piritrexim (BW 301U), displays a similar but distinct selectivity profile, with an IC50 of 11 nM for T. gondii DHFR and 38 nM for P. carinii DHFR [1].

Toxoplasma gondii Species Selectivity Antiparasitic Activity

P. carinii DHFR Inhibition & Uptake

In a direct head-to-head comparison against methotrexate, trimetrexate (the active moiety of JB-11 isethionate) was found to be a more potent inhibitor of Pneumocystis carinii DHFR. The study reported an ID50 of 26.1 nM for trimetrexate, compared to an ID50 of 1.4 nM for methotrexate [1]. Crucially, the study also demonstrated a critical difference in cellular uptake: trimetrexate was rapidly taken up by intact Pneumocystis carinii organisms, whereas methotrexate was not [1]. This dual advantage—potent enzyme inhibition combined with efficient cellular penetration—differentiates JB-11 isethionate from classical antifolates in this parasitic model.

Pneumocystis carinii Drug Transport Antifolate Efficacy

Murine Toxoplasmosis Efficacy

The in vivo efficacy of JB-11 isethionate (trimetrexate isethionate) is validated by its ability to extend survival in a murine model of acute toxoplasmosis. When administered orally (180 mg/kg/day) to Toxoplasma gondii-infected mice, trimetrexate extended the median survival to 10 days . Intraperitoneal administration (30 mg/kg/day) provided a more pronounced survival benefit, extending median survival to 19 days . This data, while lacking a direct comparator within the same study, provides essential baseline in vivo activity for this compound, demonstrating its capacity to achieve therapeutic effect in a living organism following both oral and parenteral routes.

In Vivo Efficacy Toxoplasma gondii Murine Model

Cancer Cell Line Antiproliferation

JB-11 isethionate (trimetrexate isethionate) demonstrates broad-spectrum antiproliferative activity against various human cancer cell lines. In vitro studies show that at a concentration of 0.1 mM, it inhibits cell growth by 50-60% in SNU-C4 and NCI-H630 colorectal cancer cells after 24 hours . While this concentration is high, it provides a baseline for its activity. For context, another DHFR inhibitor, pralatrexate, is reported to have an IC50 of <300 nM in some cell lines , indicating varying degrees of potency across different cellular contexts and assays. The activity of trimetrexate in these cell lines supports its potential utility in oncology research.

Anticancer Cell Proliferation In Vitro Cytotoxicity

JB-11 Isethionate: Key Applications


P. carinii & T. gondii Models

JB-11 isethionate is an optimal selection for research involving Pneumocystis carinii and Toxoplasma gondii. Its dual mechanism—potent DHFR inhibition and efficient cellular uptake in P. carinii—makes it a critical tool for studying this pathogen . Furthermore, its in vivo efficacy in a murine model of toxoplasmosis validates its use for translational studies [1].

DHFR-Dependent Antiproliferation

This compound is well-suited for oncology research aimed at exploring DHFR as a therapeutic target. Its demonstrated ability to inhibit the proliferation of colorectal cancer cell lines (SNU-C4, NCI-H630) provides a quantitative basis for its inclusion in studies of folate metabolism in cancer .

Species-Selective DHFR Studies

JB-11 isethionate serves as a valuable chemical probe for enzymology studies focused on DHFR. Its defined IC50 values against human and T. gondii enzymes (4.74 nM and 1.35 nM, respectively) allow for quantitative comparisons of inhibitor selectivity across species .

Lipophilic Antifolate Transport

The compound's lipophilic nature, which underlies its oral bioavailability and ability to bypass classical folate transporters, makes it a unique tool for pharmacology research . Studies comparing its uptake and efficacy to that of classical antifolates like methotrexate are essential for understanding non-classical drug transport mechanisms [1].

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